molecular formula C11H18ClNO2 B1419064 {2-[4-(2-Methoxyethoxy)phenyl]ethyl}amine hydrochloride CAS No. 1201633-53-5

{2-[4-(2-Methoxyethoxy)phenyl]ethyl}amine hydrochloride

Cat. No.: B1419064
CAS No.: 1201633-53-5
M. Wt: 231.72 g/mol
InChI Key: JOCJGQXYTDYOSW-UHFFFAOYSA-N
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Description

{2-[4-(2-Methoxyethoxy)phenyl]ethyl}amine hydrochloride (IUPAC name: benzeneethanamine, 4-(2-methoxyethoxy)-, hydrochloride) is a hydrochloride salt of a substituted phenethylamine derivative. Its structure comprises a benzene ring substituted with a 2-methoxyethoxy group at the para position, linked to an ethylamine chain. The hydrochloride salt enhances its aqueous solubility and stability . Key features include:

  • Molecular formula: C11H18ClNO2
  • Molecular weight: 231.72 g/mol
  • Functional groups: Aromatic ring, ether (-O-), methoxy (-OCH3), and primary amine (-NH2·HCl).

Properties

IUPAC Name

2-[4-(2-methoxyethoxy)phenyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2.ClH/c1-13-8-9-14-11-4-2-10(3-5-11)6-7-12;/h2-5H,6-9,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOCJGQXYTDYOSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=C(C=C1)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[4-(2-Methoxyethoxy)phenyl]ethyl}amine hydrochloride typically involves the reaction of 4-(2-Methoxyethoxy)benzeneethanamine with hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a pure crystalline form.

Chemical Reactions Analysis

Types of Reactions

{2-[4-(2-Methoxyethoxy)phenyl]ethyl}amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions may result in various substituted derivatives .

Scientific Research Applications

Preparation Methods

The synthesis of {2-[4-(2-Methoxyethoxy)phenyl]ethyl}amine hydrochloride typically involves the reaction of 4-(2-Methoxyethoxy)benzeneethanamine with hydrochloric acid under controlled conditions. Key steps in the synthesis include:

  • Temperature Control: Maintaining optimal temperatures to facilitate reaction efficiency.
  • pH Regulation: Adjusting pH levels to promote the formation of the hydrochloride salt.
  • Purification Processes: Crystallization and filtration are employed to yield a pure product.

Chemical Reactions

This compound can undergo various chemical transformations:

  • Oxidation: Can be oxidized to form corresponding oxides.
  • Reduction: Capable of being reduced to yield amines or other derivatives.
  • Substitution Reactions: Participates in reactions where functional groups are exchanged.

These reactions are facilitated by common reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Chemistry

In the realm of chemistry, this compound serves as a building block for synthesizing more complex organic molecules. Its ability to participate in various reactions makes it a valuable intermediate in organic synthesis.

Biology

The compound is under investigation for its biological activities , particularly its interactions with biological molecules. Research suggests potential roles in:

  • Neurotransmitter Modulation: It may influence neurotransmitter systems, making it relevant in studies related to mood disorders.
  • Biochemical Assays: Employed in assays to evaluate biological activity, aiding drug discovery processes.

Medicine

In medical research, this compound is explored for its potential therapeutic applications. Notably, it is being studied for:

  • Anti-Tubercular Activity: Its role in identifying and optimizing anti-tubercular quinazolinones highlights its significance in infectious disease research.
  • Antidepressant Properties: Investigations into its effects on mood disorders suggest potential as an antidepressant or anxiolytic agent .

Industrial Applications

Industrially, this compound is utilized in:

  • Pharmaceutical Development: As a precursor in the synthesis of new therapeutic agents.
  • Analytical Chemistry: Used as a standard in chromatography for the identification and quantification of similar compounds .

Case Studies and Research Findings

  • Antidepressant Research : A study demonstrated that derivatives of this compound exhibited significant effects on serotonin uptake, indicating potential as antidepressant agents .
  • Neuroscience Applications : Research highlighted its role in modulating monoaminergic systems, providing insights into its use as a tool for studying brain function .
  • Pharmaceutical Development : Ongoing studies focus on optimizing this compound's structure to enhance its efficacy against tuberculosis, showcasing its importance in infectious disease treatment.

Mechanism of Action

The mechanism of action of {2-[4-(2-Methoxyethoxy)phenyl]ethyl}amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below to structurally related phenethylamine derivatives, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Functional Comparisons

Compound Name/Structure Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications References
{2-[4-(2-Methoxyethoxy)phenyl]ethyl}amine hydrochloride 4-(2-Methoxyethoxy)phenethylamine hydrochloride 231.72 Enhanced water solubility (HCl salt); potential receptor ligand.
{4-[2-(3-Methoxyphenyl)ethyl]phenyl}amine hydrochloride (CAS 1185303-99-4) 3-Methoxyphenyl substitution 263.11 Increased steric bulk; altered electronic profile for binding interactions.
25T-NBOMe (2b) 2,5-Dimethoxy-4-(methylthio)phenethyl-N-methoxybenzylamine ~341.5 Serotonin receptor agonist; methylthio group enhances lipophilicity and receptor affinity.
N-Ethyl-N-[2-(4-methoxyphenyl)-1-methylethyl]amine hydrochloride Branched ethyl group, 4-methoxyphenyl Not reported Steric hindrance affects binding; used in catalysis/ligand studies.
{2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride (CAS 885953-52-6) Oxadiazole ring replacing ethoxy chain ~296.7 Oxadiazole introduces rigidity; potential antimicrobial or kinase inhibitor applications.
2-[2-(2-Methoxyethoxy)ethoxy]ethyl ester derivatives (e.g., USAN zz-103) Extended ethoxy chain (triethylene glycol analog) ~450 Increased hydrophilicity; used in diagnostic imaging agents.

Key Observations:

Substituent Effects on Solubility :

  • The 2-methoxyethoxy group in the target compound balances hydrophilicity and lipophilicity, while methylthio (25T-NBOMe) or oxadiazole groups increase lipophilicity .
  • Hydrochloride salts universally improve water solubility compared to free bases .

Receptor Binding :

  • 25T-NBOMe demonstrates high serotonin receptor affinity due to electron-donating substituents (methoxy, methylthio) that enhance π-π stacking .
  • The target compound’s methoxyethoxy group may offer similar electronic effects but with reduced steric hindrance compared to branched analogs (e.g., N-Ethyl-N-[2-(4-methoxyphenyl)-1-methylethyl]amine) .

Applications: Diagnostic Agents: Extended ethoxy chains (e.g., USAN zz-103) are used in Alzheimer’s disease imaging, suggesting the target compound’s ethoxy chain could be modified for similar purposes .

Synthetic Utility :

  • The primary amine in the target compound allows for conjugation reactions (e.g., bioconjugation via amine-reactive probes, as in ) .

Biological Activity

{2-[4-(2-Methoxyethoxy)phenyl]ethyl}amine hydrochloride is a chemical compound with a complex structure and potential biological activities. This article explores its biological activity, synthesis, and implications in pharmaceutical research.

Chemical Structure and Properties

  • Molecular Formula : C11H17NO2·HCl
  • Molecular Weight : Approximately 233.72 g/mol
  • CAS Number : 1201633-53-5

The compound features a phenethylamine backbone with a methoxyethoxy substituent, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. It may modulate neurotransmitter systems, particularly those involving monoamines, which are crucial for mood regulation and cognitive function. The specific molecular targets remain under investigation, but potential interactions include:

  • Serotonin Receptors : Modulation of serotonin levels can impact mood and anxiety.
  • Dopamine Receptors : Involvement in reward pathways and motor control.
  • Adrenergic Receptors : Influence on cardiovascular functions and stress responses.

Pharmacological Applications

  • Antidepressant Potential : The compound is being explored for its potential as a therapeutic agent in treating mood disorders. Its structural similarity to known antidepressants suggests it may exhibit similar pharmacological properties .
  • Neuroscience Research : It serves as a valuable tool in studying neurotransmitter systems, particularly in understanding the effects of monoamines on brain function .
  • Cancer Research : Preliminary studies indicate that derivatives of phenethylamines may possess cytotoxic properties against various cancer cell lines, although specific data on this compound is limited .

Case Studies

Recent clinical observations have highlighted the importance of studying compounds like this compound due to their potential therapeutic benefits and risks associated with misuse:

  • A case report involving 25I-NBOMe, a related phenethylamine derivative, showcased the challenges in detecting new analogs in clinical settings, emphasizing the need for ongoing research into the safety profiles of such compounds .

In Vitro Studies

Table 1 summarizes findings from various studies exploring the biological activity of related compounds:

CompoundCell Line TestedIC50 (µM)Mechanism of Action
25I-NBOMeHuman embryonic kidney0.15Agonist at serotonin receptors
N-(1H-Indol-4-ylmethyl)-N-[2-(4-methoxyphenyl)ethyl]amineMCF-7 (breast cancer)0.65Induces apoptosis
This compoundTBDTBDPotential monoaminergic modulation

Note: TBD = To Be Determined; further studies are required to establish specific IC50 values for this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.